![molecular formula C18H10Cl4 B14581819 1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-94-1](/img/structure/B14581819.png)
1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene is a chlorinated aromatic compound It is characterized by the presence of three chlorine atoms attached to the benzene ring and an additional chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different chlorinated aromatic compounds.
Scientific Research Applications
1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Another chlorinated benzene derivative with different chlorine atom positions.
1,3,5-Trichlorobenzene: A structurally different isomer with chlorine atoms at the 1, 3, and 5 positions.
1,2,3-Trichloro-4-nitrobenzene: A compound with a nitro group instead of a chlorinated phenyl group.
Uniqueness
1,2,3-Trichloro-4-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and the presence of an additional chlorinated phenyl group
Properties
CAS No. |
61576-94-1 |
|---|---|
Molecular Formula |
C18H10Cl4 |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
1,2,3-trichloro-4-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-9-10-16(20)18(22)17(15)21/h1-10H |
InChI Key |
JCZRKZVGRLSOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate](/img/structure/B14581741.png)
![1-(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)ethan-1-one](/img/structure/B14581743.png)
![[3-(Dibutylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14581744.png)
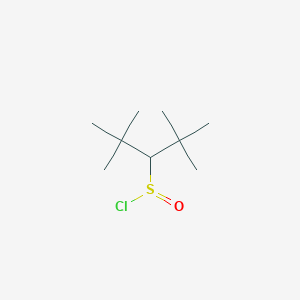
![Methyl [(dichlorophosphoryl)methoxy]acetate](/img/structure/B14581757.png)
![3-[(E)-(Butylimino)methyl]phenol](/img/structure/B14581764.png)
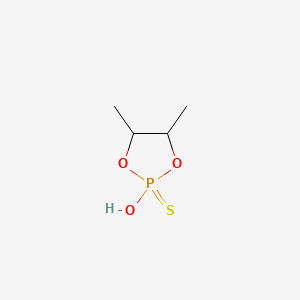
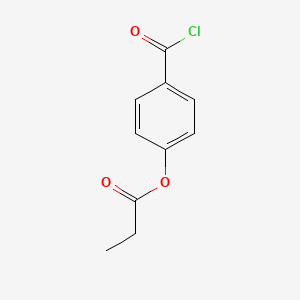
![1-[([1,1'-Biphenyl]-4-yl)oxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-one](/img/structure/B14581792.png)
![4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14581800.png)
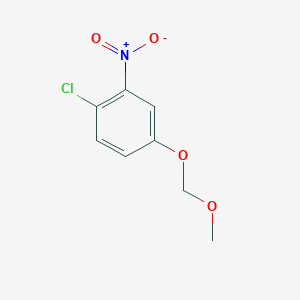
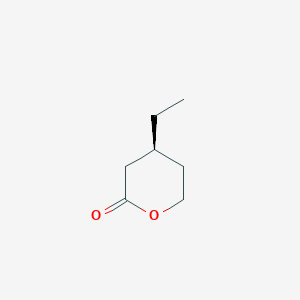
![[Tris(4-chlorophenyl)methyl]phosphanium bromide](/img/structure/B14581810.png)
![L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B14581814.png)
